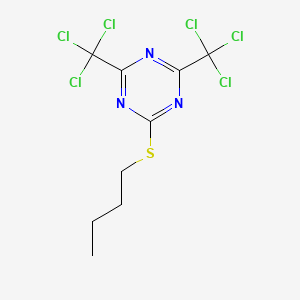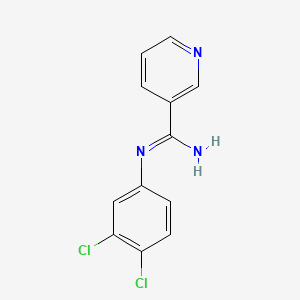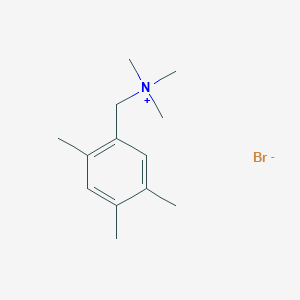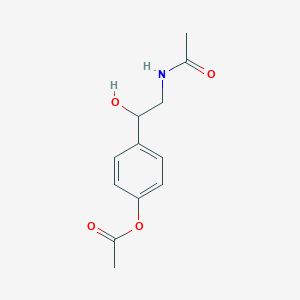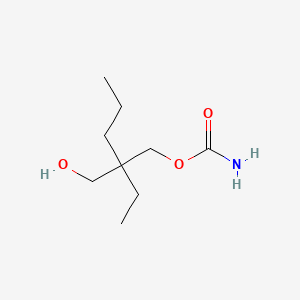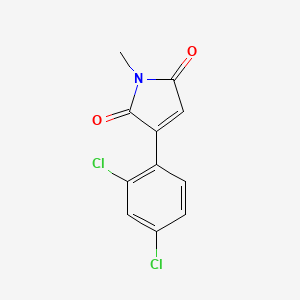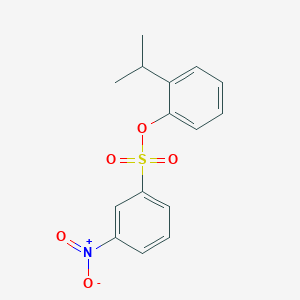
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate typically involves the reaction of 2-(Propan-2-yl)phenol with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonothioester derivatives.
Reduction: Formation of 2-(Propan-2-yl)phenyl 3-aminobenzenesulfonate.
Oxidation: Formation of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonic acid.
Scientific Research Applications
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various sulfonate derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfonate group can also participate in interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yl)phenyl 4-nitrobenzenesulfonate
- 2-(Propan-2-yl)phenyl 2-nitrobenzenesulfonate
- 2-(Propan-2-yl)phenyl 3-methylbenzenesulfonate
Uniqueness
2-(Propan-2-yl)phenyl 3-nitrobenzenesulfonate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
25238-13-5 |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-11(2)14-8-3-4-9-15(14)21-22(19,20)13-7-5-6-12(10-13)16(17)18/h3-11H,1-2H3 |
InChI Key |
WYIGMWNOCZPCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



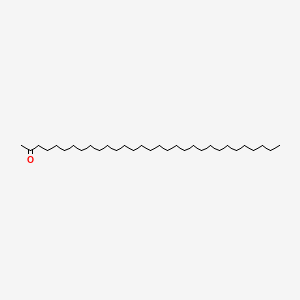
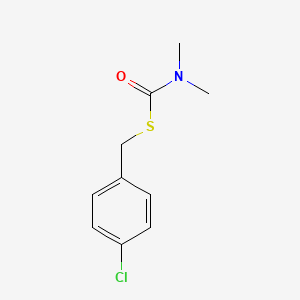
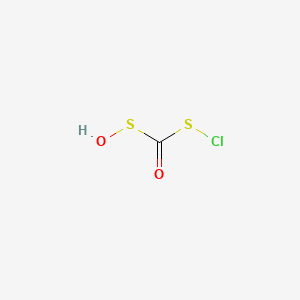
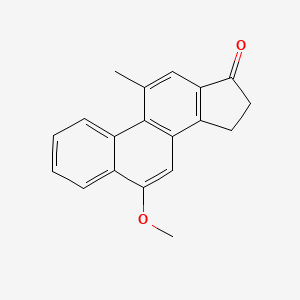
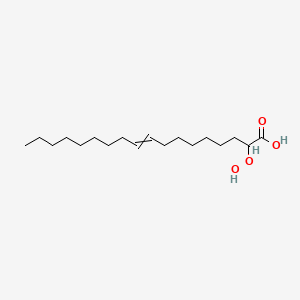
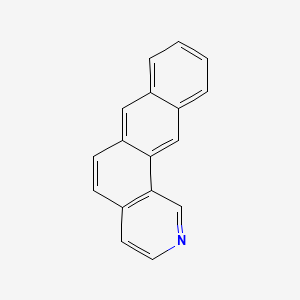
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
